4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-
Overview
Description
The compound “4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo-” is a fascinating compound with diverse applications in scientific research. It’s a structural motif occurring in a number of natural products with a wide range of important biological activities .
Synthesis Analysis
A series of pyrano[3,2-c]quinoline based structural analogues was synthesized using one-pot multicomponent condensation . The synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2 (1H)-one and propargylic alcohols has been described .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the conditions. For example, two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1H)-one and propargylic alcohols have been described .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases such as PubChem .Scientific Research Applications
Application 1: Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones
- Summary of the Application : This research focuses on the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These compounds have a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .
- Methods of Application : The synthesis involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1 H )-one and propargylic alcohols . Depending on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6- endo -dig cyclization sequence to form pyrano [3,2- c ]quinolones or a Friedel–Crafts-type alkylation and 5- exo -dig ring closure sequence to afford furo [3,2- c ]quinolones .
- Results or Outcomes : The reactions resulted in moderate-to-high yields of the desired products . The pyrano [3,2- c ]quinolones products could be further transformed to tetracyclic 4,9-dihydro-5 H -cyclopenta [ lmn ]phenanthridin-5-one derivatives .
Application 2: Synthesis of Heteroannulated Pyrano[3,2-c]quinolones
- Summary of the Application : This research focuses on the synthesis of heteroannulated pyrano[3,2-c]quinolones starting from the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .
- Methods of Application : The synthesis involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile . Several conditions were carried out, and the corresponding product yields were illustrated .
- Results or Outcomes : The neutral and non-polar condition was found to be the best procedure for product formation . The structure of products was elucidated by NMR, IR, mass spectra, and elemental analysis .
properties
IUPAC Name |
7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-6-3-4-8-12(7(6)2)16-14(18)11-9(17)5-10(15(19)20)21-13(8)11/h3-5H,1-2H3,(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFYNQIBLXNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)O)C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213214 | |
Record name | MY 1250 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyrano(3,2-c)quinoline-2-carboxylic acid, 5,6-dihydro-7,8-dimethyl-4,5-dioxo- | |
CAS RN |
63768-47-8 | |
Record name | MY 1250 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063768478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MY 1250 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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